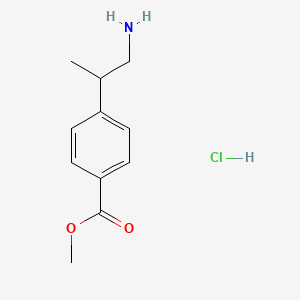

Methyl 4-(1-aminopropan-2-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC15784330

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO2 |

|---|---|

| Molecular Weight | 229.70 g/mol |

| IUPAC Name | methyl 4-(1-aminopropan-2-yl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H |

| Standard InChI Key | XJMUTFACUDUBOK-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)C1=CC=C(C=C1)C(=O)OC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoate core esterified with a methyl group at the para position, substituted with a 1-aminopropan-2-yl side chain. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural identifiers include:

Synthesis and Optimization

Primary Synthetic Route

The synthesis involves two stages:

-

Esterification: 4-(1-aminopropan-2-yl)benzoic acid reacts with methanol under acidic catalysis (e.g., HCl) to form the methyl ester .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, with reaction conditions (pH 4–9, 5–10°C) critical for minimizing side products .

Process Enhancements

A patent (US7265238B2) details optimized extraction using methylene chloride and pH adjustments (9–12) to isolate the product in >85% yield . Recent advancements explore enzymatic catalysis for enantioselective synthesis, though scalability remains a challenge .

Applications in Medicinal Chemistry

Biological Activity

Preliminary studies highlight its interaction with neurotransmitter transporters and ion channels. In rodent models, derivatives exhibit anticonvulsant efficacy (ED = 45–48 mg/kg) comparable to valproic acid, though toxicity profiles require further refinement .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| Methyl 3-(1-amino-2-hydroxyethyl)benzoate | Hydroxyl group enhances solubility | Personal care formulations | |

| Methyl 4-(2-aminoethanol)benzoate | Ethanolamine backbone | Surfactant synthesis | |

| Methyl 4-(1-aminopropan-2-yl)benzoate HCl | Propan-2-yl chain improves membrane permeability | Drug development |

Its propan-2-yl side chain confers distinct steric and electronic properties, enhancing bioavailability compared to analogs .

Research Frontiers and Challenges

Mechanistic Studies

Ongoing work explores its inhibition of lysosomal phospholipase A2 (PLA2G15), linked to drug-induced phospholipidosis—a critical toxicity concern . Structural modifications to reduce off-target effects while retaining efficacy are under investigation .

Derivative Development

Hybrid molecules combining its core with fragments from safinamide (an anticonvulsant) show promise in preclinical models, though clinical translation requires optimization of pharmacokinetic parameters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume